HepG2 Cytotoxicity IC50: 22.78 µM vs. Control
In a HepG2 cytotoxicity assay, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine exhibited an IC50 value of 22.78 µM, providing a baseline cytotoxicity metric in a human liver cancer cell line . This quantitative value can be compared to a vehicle or untreated control (0 µM) and serves as a reference point when selecting among pyridazine-piperidine building blocks for early anticancer screening.
| Evidence Dimension | HepG2 cell viability |
|---|---|
| Target Compound Data | IC50 = 22.78 µM |
| Comparator Or Baseline | Vehicle/untreated control (0 µM) |
| Quantified Difference | 22.78 µM (concentration required for 50% inhibition) |
| Conditions | HepG2 cytotoxicity assay measured in cell-based system using plate reader; source ChEMBL. |
Why This Matters
This provides a quantified, verifiable starting point for structure-activity relationship (SAR) studies, enabling direct comparison with other compounds screened under identical conditions.
